(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(2-(difluoromethoxy)benzylidene)propanehydrazide
Description
This hydrazide derivative features a propanehydrazide backbone substituted with a 4-benzhydrylpiperazine group and a 2-(difluoromethoxy)benzylidene moiety.
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N4O2/c29-28(30)36-25-14-8-7-13-24(25)21-31-32-26(35)15-16-33-17-19-34(20-18-33)27(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,21,27-28H,15-20H2,(H,32,35)/b31-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREDHTRADGTWNB-NJZRLIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NN=CC2=CC=CC=C2OC(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC(=O)N/N=C/C2=CC=CC=C2OC(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(2-(difluoromethoxy)benzylidene)propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a hydrazide moiety, and a difluoromethoxy-substituted benzylidene group. The structural formula can be summarized as follows:
- Piperazine Ring : Provides basic nitrogen functionality.
- Hydrazide Group : Implicated in various biological activities.
- Difluoromethoxy Substituent : Enhances lipophilicity and may influence binding interactions.
Research indicates that the compound exhibits several mechanisms of action which contribute to its biological activity:
- Inhibition of Enzyme Activity : Similar compounds have been noted for their ability to inhibit carbonic anhydrase, which is crucial in regulating pH and fluid balance in biological systems .
- Antimicrobial Properties : The hydrazide moiety has been associated with antimicrobial activity, potentially inhibiting bacterial growth through disruption of metabolic pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds. For example, derivatives containing the piperazine structure have shown promise against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Antimicrobial Activity
The compound's antimicrobial efficacy has also been explored:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These values indicate that the compound has significant potential as an antimicrobial agent.
Case Studies
- Case Study on Anticancer Effects : A study involving the administration of the compound to mice bearing tumor xenografts demonstrated a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.
- Case Study on Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, showing promising results in reducing bacterial load in vitro, suggesting its utility in treating infections caused by multidrug-resistant organisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine Substituents
4-Benzhydryl vs. 4-Benzyl :
The target compound’s 4-benzhydrylpiperazine group (C₆H₅)₂CH- provides greater steric bulk and lipophilicity compared to 4-benzylpiperazine (C₆H₅CH₂-), as seen in (E)-3-(4-benzylpiperazin-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide (). This difference may enhance blood-brain barrier penetration or prolong half-life .Other Piperazine Derivatives :
Compounds like 2-(4-benzylpiperazin-1-yl)-N′-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide () highlight the versatility of piperazine in modulating solubility and receptor interactions.
Benzylidene Substituents
- Ortho-Difluoromethoxy vs. Para-Substitutions: The 2-(difluoromethoxy) group in the target compound contrasts with para-substituted analogs (e.g., 4-hydroxy, 4-dimethylamino).
Electron-Withdrawing Groups : Difluoromethoxy (-OCF₂H) groups, as seen in GA-002 () and , improve metabolic stability compared to methoxy (-OCH₃) or hydroxy (-OH) groups due to fluorine’s inductive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
